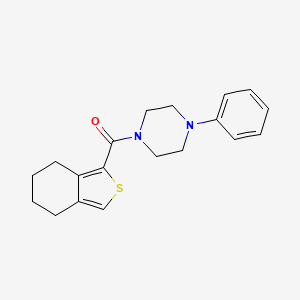
2-(mesityloxy)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetamide derivatives typically involves acetylation reactions, where an amine reacts with an acyl chloride or anhydride in the presence of a base. A similar process could be involved in synthesizing 2-(mesityloxy)-N-(3-methylphenyl)acetamide, involving the acetylation of N-methylaniline derivatives under specific conditions to yield the target compound. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves acetylation, esterification, and ester interchange steps to achieve high yields (Zhou & Shu, 2002).
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be characterized using spectroscopic methods such as IR, MS, and NMR. These techniques provide insights into the functional groups present and the overall molecular geometry. X-ray crystallography can further elucidate the crystal structure, revealing intermolecular interactions and conformational details (Lazareva et al., 2017).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, including silylation, which introduces silyl groups into the molecule, affecting its reactivity and properties. Such modifications can lead to the formation of heterocyclic compounds or alter the compound's hydrolytic stability (Nikonov et al., 2016).
科学的研究の応用
Chemoselective Acetylation and Synthesis : One study explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process utilized Novozym 435 as a catalyst and involved studying various acyl donors. Vinyl acetate was found to be the best acyl donor for this reaction, contributing to kinetically controlled synthesis. The study provides insight into the process optimization, mechanism, and kinetics of this reaction (Magadum & Yadav, 2018).
Metabolism Studies : Another research focused on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study is significant for understanding the metabolic pathways and potential risks associated with these compounds (Coleman et al., 2000).
Silylation and Heterocyclic Formation : The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes was studied, leading to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. This research contributes to the understanding of the structural and property changes resulting from silylation reactions (Lazareva et al., 2017).
Anticonvulsant Activity : A study on the preparation and anticonvulsant activity of a series of functionalized alpha-heteroatom-substituted amino acids provides insights into potential therapeutic applications of related acetamide derivatives (Kohn et al., 1991).
Flavouring Applications : The scientific opinion on Flavouring Group Evaluation 411 examined the implications for human health of a related flavouring substance, 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide. This study assessed its safety as a flavouring substance in food (Younes et al., 2018).
Opioid Agonist Research : Research on a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, substituted at the carbon adjacent to the amide nitrogen, evaluated their biological evaluation as opioid kappa agonists. This study is crucial for understanding the pharmacological properties of these compounds (Barlow et al., 1991).
特性
IUPAC Name |
N-(3-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12-6-5-7-16(10-12)19-17(20)11-21-18-14(3)8-13(2)9-15(18)4/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQPBSNFHGNZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)
![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)
![2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5577820.png)
![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)

![3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)
![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5577874.png)
![4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5577881.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)
![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)
![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)